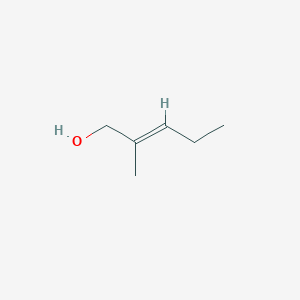
2-Methylpent-2-en-1-ol
Overview
Description
2-Methylpent-2-en-1-ol is a colorless liquid with a fruity odor. It is also known as geraniol and is commonly used in the fragrance and food industries. In recent years, there has been increasing interest in the scientific research applications of this compound due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Methylpent-2-en-1-ol is not fully understood. However, it is thought to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including reducing inflammation, improving wound healing, and reducing the growth of cancer cells. It has also been found to have a positive effect on the cardiovascular system and may help to lower blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methylpent-2-en-1-ol in lab experiments is its low toxicity, making it a safe compound to work with. However, its low solubility in water can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 2-Methylpent-2-en-1-ol. These include further studies on its potential anti-cancer properties, its effects on the immune system, and its potential as a treatment for inflammatory diseases. Additionally, research could be done to improve the solubility of the compound in water, making it easier to use in lab experiments.
Synthesis Methods
2-Methylpent-2-en-1-ol can be synthesized through several methods, including the hydrolysis of geranyl acetate, the reduction of geranyl acetone, and the hydrogenation of citral. The most common method of synthesis is through the steam distillation of geranium oil.
Scientific Research Applications
2-Methylpent-2-en-1-ol has been studied for its potential therapeutic properties, including its anti-inflammatory, antimicrobial, and antioxidant effects. It has been found to have a positive effect on the immune system and may have potential as a cancer treatment.
properties
IUPAC Name |
(E)-2-methylpent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKXGIRAIYTCRB-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030860 | |
| Record name | 2-Methyl-2-penten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1610-29-3 | |
| Record name | 2-Penten-1-ol, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-penten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





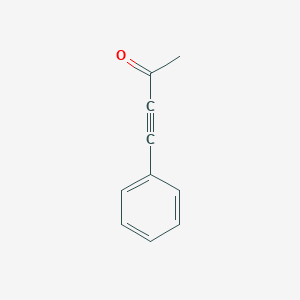
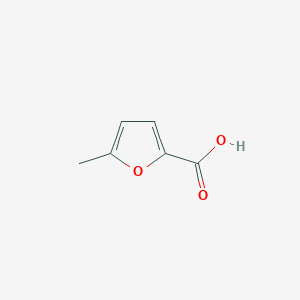
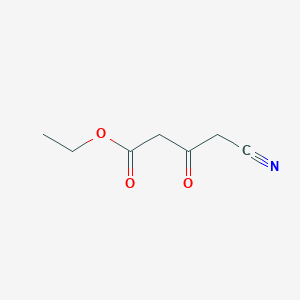


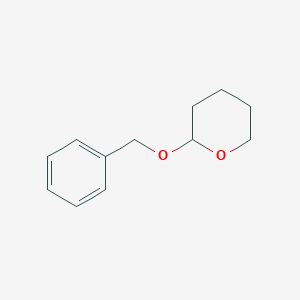




![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)
![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)